molecular formula C25H24N4O3 B5648187 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5648187
M. Wt: 428.5 g/mol
InChI Key: IPJHSEDPIMFDFN-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, oxazole, and oxazoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline derivative, followed by the formation of the oxazole and oxazoline rings through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-28(15-21-13-22(27-32-21)19-8-3-2-4-9-19)25(30)23-17-31-24(26-23)16-29-12-11-18-7-5-6-10-20(18)14-29/h2-10,13,17H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJHSEDPIMFDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NO1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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